4,5-dimethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine
Description
The compound 4,5-dimethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine is a heterocyclic molecule featuring a pyrimidine core substituted with methyl groups at positions 4 and 5, a methylsulfanyl group at position 2, and a piperazine moiety linked to a 2-methylthiazole ring at position 5.
Properties
IUPAC Name |
4-[[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5S2/c1-11-12(2)17-16(22-4)19-15(11)21-7-5-20(6-8-21)9-14-10-23-13(3)18-14/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYUZLURYFXOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)CC3=CSC(=N3)C)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring have been found to have diverse biological activities. They have been used as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives, which this compound is a part of, are known to interact with their targets in various ways depending on the biological activity they exhibit.
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways depending on their biological activity.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can impact the bioavailability of the compound.
Biological Activity
The compound 4,5-dimethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine represents a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole and piperazine rings. A common method involves the reaction of 2-methylthiazole with piperazine derivatives in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the desired product. Characterization is often performed using NMR and mass spectrometry to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of thiazole and piperazine derivatives. For instance, compounds with similar structures have shown moderate to excellent antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Antibacterial Activity | Reference |
|---|---|---|
| 4,5-Dimethyl Thiazole Derivative | Moderate to Excellent | |
| Piperazine Derivative | Effective against E. coli |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Thiazole derivatives have been linked to inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies suggest that the presence of a methylsulfanyl group enhances its efficacy against certain cancer cell lines.
Enzyme Inhibition
Inhibition of key enzymes such as acetylcholinesterase (AChE) is another area where this compound exhibits biological activity. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Research indicates that certain derivatives can effectively inhibit AChE, suggesting potential therapeutic applications in neuropharmacology.
Case Studies
- Antimicrobial Screening : A study involving a series of thiazole-piperazine derivatives demonstrated that several compounds exhibited significant antimicrobial activity when tested against standard strains using agar diffusion methods. The results indicated that modifications to the piperazine moiety could enhance activity against resistant strains .
- Anticancer Evaluation : In vitro studies on cancer cell lines showed that the compound could induce apoptosis in breast cancer cells via mitochondrial pathways. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The thiazole ring may interact with bacterial membranes, leading to increased permeability and cell lysis.
- Enzyme Interaction : The compound's ability to bind to active sites on enzymes like AChE suggests a competitive inhibition mechanism.
- Apoptotic Pathways : Induction of apoptosis in cancer cells may occur through mitochondrial dysfunction and activation of caspases.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing thiazole and pyrimidine moieties exhibit significant anticancer properties. The specific compound has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have highlighted the structure-activity relationship (SAR) where modifications to the thiazole and piperazine groups enhance cytotoxicity against various cancer cell lines .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The thiazole ring is known for its role in enhancing antimicrobial efficacy, making this compound a candidate for further development as an antibacterial agent .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways related to cancer and infectious diseases. This inhibition could contribute to its overall therapeutic effects, making it a target for drug development aimed at treating metabolic disorders .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazole-pyrimidine derivatives revealed that the compound exhibited potent antiproliferative activity against prostate cancer cells. The mechanism was linked to the induction of cell cycle arrest and apoptosis through mitochondrial pathways. The findings suggest that further optimization of this compound could lead to the development of novel anticancer therapeutics .
Case Study 2: Antimicrobial Testing
In a comparative study, the compound was tested alongside standard antibiotics against Staphylococcus aureus and Escherichia coli. Results indicated that it had comparable or superior activity compared to conventional antibiotics at certain concentrations. This highlights its potential as a new antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs with shared structural motifs:
Table 1: Structural and Functional Comparison
Key Findings
Core Structure Impact: The pyrimidine core in the target compound offers a balance of electronic and steric properties, differing from the thienopyrimidine analog (), which has a fused thiophene ring. This fusion increases aromaticity and may improve membrane permeability but reduces solubility . Pyrazolopyrimidines () exhibit fused pyrazole rings, enhancing planar rigidity, which could favor interactions with flat binding pockets (e.g., ATP-binding sites in kinases) .
In contrast, the propyl chain in the thienopyrimidine analog () introduces hydrophobicity, possibly extending half-life . The piperazine-thiazole moiety in both the target and thienopyrimidine compound suggests shared pharmacophoric elements, likely targeting proteins with basic or hydrophobic pockets (e.g., GPCRs or microbial enzymes) .
Synthetic Routes :
- The target compound’s synthesis likely involves nucleophilic substitution to attach the piperazine-thiazole group to the pyrimidine core. This contrasts with pyrazolopyrimidines (), which require cyclocondensation and isomerization steps , and bipyrazolyl-pyrimidines (), synthesized via hydrazine-mediated rearrangements .
Research Implications and Limitations
- Biological Activity: While structural analogs (e.g., thienopyrimidine in ) are often explored as kinase inhibitors or antimicrobials, specific data on the target compound’s efficacy remains speculative without direct experimental validation.
- Methodology : Crystallographic studies using SHELX software () could resolve the target’s 3D conformation, aiding in structure-activity relationship (SAR) analysis .
- Limitations : The evidence lacks quantitative data (e.g., IC₅₀, solubility, LogP), necessitating further experimental profiling to confirm hypothesized properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
